molecular formula C10H11N3O2 B15332269 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole CAS No. 71565-97-4

5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B15332269
CAS No.: 71565-97-4
M. Wt: 205.21 g/mol
InChI Key: LZTQCPGCLPYWHA-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5-dimethoxybenzohydrazide with formamide, which undergoes cyclization to form the triazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family.

    3,5-Dimethoxyphenylhydrazine: A precursor in the synthesis of the target compound.

    5-Amino-1,2,4-triazole: Another triazole derivative with different substituents.

Uniqueness

5-(3,5-Dimethoxyphenyl)-1H-1,2,4-triazole is unique due to the presence of the 3,5-dimethoxyphenyl group, which can impart distinct chemical and biological properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71565-97-4

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C10H11N3O2/c1-14-8-3-7(4-9(5-8)15-2)10-11-6-12-13-10/h3-6H,1-2H3,(H,11,12,13)

InChI Key

LZTQCPGCLPYWHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC=NN2)OC

Origin of Product

United States

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